molecular formula C11H15ClO2 B8317273 4-(4-Chloro-2-methoxy-phenyl)-butan-1-ol

4-(4-Chloro-2-methoxy-phenyl)-butan-1-ol

Cat. No.: B8317273
M. Wt: 214.69 g/mol
InChI Key: JFLBQQAVQSOGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-2-methoxy-phenyl)-butan-1-ol is a substituted butanol derivative featuring a phenyl ring with a chlorine atom at the para position and a methoxy group at the ortho position. Its molecular formula is C₁₁H₁₅ClO₂, with a molecular weight of 214.69 g/mol. The compound combines a hydroxyl-terminated butyl chain with an aromatic system modified by electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

4-(4-chloro-2-methoxyphenyl)butan-1-ol

InChI

InChI=1S/C11H15ClO2/c1-14-11-8-10(12)6-5-9(11)4-2-3-7-13/h5-6,8,13H,2-4,7H2,1H3

InChI Key

JFLBQQAVQSOGHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 4-(4-Chloro-2-methoxy-phenyl)-butan-1-ol, differing primarily in substituents on the aromatic ring or the functional groups attached to the butanol backbone. Key comparisons are summarized in Table 1 and elaborated below.

4-(4-Chlorophenyl)sulfanylbutan-1-ol

  • Structure: A butanol chain with a para-chlorophenylthio (-S-C₆H₄-Cl) group at the fourth carbon.
  • Molecular Formula : C₁₀H₁₃ClOS .
  • Key Differences : Replaces the methoxy-phenyl group with a sulfanyl-linked chlorophenyl group. The sulfur atom increases hydrophobicity and may alter metabolic stability compared to oxygen-based substituents.

4-(4-Methylphenyl)butan-1-ol

  • Structure : Features a para-methylphenyl group instead of chloro-methoxy-phenyl.
  • Molecular Formula : C₁₁H₁₆O .
  • Key Differences : The methyl group is less polar than chlorine or methoxy, reducing solubility in polar solvents. This compound is highlighted for its utility as a research chemical in organic synthesis .

4-(n-Heptyloxy)butan-1-ol

  • Structure: A butanol chain with a heptyloxy (-O-(CH₂)₆CH₃) group at the fourth carbon.
  • Molecular Formula : C₁₁H₂₄O₂ .
  • Key Differences: Lacks an aromatic ring but includes a long alkoxy chain. Demonstrates pheromone activity in beetles (e.g., Anoplophora chinensis), attracting both sexes in field assays. The alkoxy chain enhances volatility, critical for insect communication .

4-(Propan-2-ylamino)butan-1-ol

  • Structure: Substitutes the aromatic group with an isopropylamino (-NH-CH(CH₃)₂) moiety.
  • Molecular Formula: C₇H₁₇NO .
  • Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, enabling applications in asymmetric synthesis and plant growth regulation. It exhibits neuroprotective and anti-inflammatory properties in preclinical studies .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
4-(4-Chloro-2-methoxy-phenyl)-butan-1-ol C₁₁H₁₅ClO₂ 214.69 4-Cl, 2-OCH₃ on phenyl Hypothesized use in pharmaceuticals
4-(4-Chlorophenyl)sulfanylbutan-1-ol C₁₀H₁₃ClOS 216.72 4-Cl, -S- linker Drug intermediates
4-(4-Methylphenyl)butan-1-ol C₁₁H₁₆O 164.24 4-CH₃ on phenyl Research chemical
4-(n-Heptyloxy)butan-1-ol C₁₁H₂₄O₂ 188.31 -O-(CH₂)₆CH₃ Insect pheromone
4-(Propan-2-ylamino)butan-1-ol C₇H₁₇NO 131.22 -NH-CH(CH₃)₂ Asymmetric synthesis, plant growth

Research Findings and Trends

  • Pheromone vs. Pharmaceutical Utility: Alkoxy-substituted butanols (e.g., 4-(n-heptyloxy)butan-1-ol) prioritize volatility for pheromone activity, while aromatic substituents (e.g., chloro-methoxy-phenyl) may favor solubility and stability in drug design .
  • Functional Group Impact: Amino-substituted butanols exhibit distinct reactivity (e.g., nucleophilic substitution) compared to aryl-substituted derivatives, broadening their utility in synthetic chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.